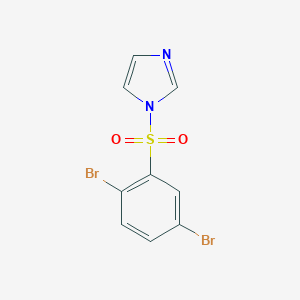

1-(2,5-Dibromophenyl)sulfonylimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

853903-07-8 |

|---|---|

Molecular Formula |

C9H6Br2N2O2S |

Molecular Weight |

366.03g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)sulfonylimidazole |

InChI |

InChI=1S/C9H6Br2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H |

InChI Key |

FZOCRQFZGNXEOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2)Br |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 1-(2,5-Dibromophenyl)sulfonylimidazole

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a heterocyclic compound featuring an imidazole ring N-substituted with a 2,5-dibromophenylsulfonyl group. The imidazole nucleus is a critical pharmacophore in numerous biologically active molecules, and its combination with an arylsulfonyl moiety is a common strategy in medicinal chemistry to modulate physicochemical and biological properties.[1][2] The presence of two bromine atoms on the phenyl ring is expected to significantly influence the compound's lipophilicity, electronic character, and potential for halogen bonding, making it a molecule of interest for further investigation.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of this compound have been estimated based on data from analogous sulfonylated imidazole and benzimidazole derivatives. These predicted properties provide a baseline for experimental characterization.

Predicted Physicochemical Data

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₆Br₂N₂O₂S |

| Molecular Weight | 365.99 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Melting Point | Predicted to be in the range of 150-200 °C, based on similar sulfonamides. |

| pKa | The imidazole ring will have a basic nitrogen (N-3), with an estimated pKa of the conjugate acid around 5-6. The sulfonyl group is electron-withdrawing, which will decrease the basicity compared to unsubstituted imidazole. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Predicted Spectral Features |

| ¹H NMR | - Imidazole Protons: Three distinct signals in the aromatic region (δ 7-8 ppm). The proton at the C2 position will be the most downfield. |

| - Phenyl Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the dibrominated phenyl ring, showing characteristic splitting patterns. | |

| ¹³C NMR | - Imidazole Carbons: Three signals in the range of δ 115-145 ppm. |

| - Phenyl Carbons: Six signals, with two carbons attached to bromine atoms showing characteristic shifts. The carbon attached to the sulfonyl group will also be significantly downfield. | |

| FT-IR (cm⁻¹) | - S=O Stretch: Two strong absorption bands characteristic of a sulfonyl group, typically in the ranges of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). |

| - C=N and C=C Stretch: Aromatic and imidazole ring stretching vibrations in the 1400-1600 cm⁻¹ region. | |

| - C-Br Stretch: Vibrations in the lower frequency region of the spectrum. | |

| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ would be expected around m/z 366.88, showing a characteristic isotopic pattern due to the presence of two bromine atoms. |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.

Synthesis of this compound

This procedure is based on the N-arylsulfonylation of imidazole.

Materials:

-

Imidazole

-

2,5-Dibromobenzenesulfonyl chloride

-

Triethylamine (TEA) or Sodium Hydride (NaH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of imidazole (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.2 equivalents) dropwise.

-

In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[4]

-

Record the spectrum over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the molecular ion.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, compounds with similar structures, particularly sulfonamide derivatives, have shown a wide range of pharmacological effects.[5][6][7]

Anticipated Biological Roles:

-

Antimicrobial Activity: Many sulfonamides are known for their antibacterial properties.

-

Anticancer Activity: Aryl sulfonamides have been investigated as inhibitors of various enzymes involved in cancer progression, such as carbonic anhydrases.[7]

-

Enzyme Inhibition: The sulfonylimidazole moiety may act as a zinc-binding group, potentially targeting metalloenzymes.

Due to the lack of specific pathway information for this compound, a general workflow for its synthesis and characterization is presented below.

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound represents a potentially valuable scaffold for the development of new chemical entities in materials science and drug discovery. The predictive data and experimental protocols provided in this guide offer a foundational framework for its synthesis, characterization, and subsequent investigation into its biological and chemical properties. All presented data is predictive and requires experimental validation.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(2,5-Dibromophenyl)sulfonylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined properties of the imidazole ring, a common moiety in biologically active molecules, and the dibromophenylsulfonyl group, which can influence the compound's electronic properties, lipophilicity, and potential for further functionalization. Accurate structural elucidation is paramount for understanding its chemical behavior, predicting its activity, and ensuring its purity and identity in any application. This guide provides a comprehensive overview of the methodologies and expected data for the complete structural characterization of this compound.

Predicted Chemical Structure

The molecular structure of this compound consists of an imidazole ring linked through a nitrogen atom to the sulfur atom of a 2,5-dibromophenylsulfonyl group.

Proposed Synthesis and Elucidation Workflow

A plausible synthetic route to this compound involves the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole in the presence of a base. The subsequent purification and structure elucidation would follow a logical progression of spectroscopic and analytical techniques.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.1 - 8.3 | d | 1H | Phenyl-H (proton ortho to sulfonyl group) |

| ~ 7.8 - 8.0 | dd | 1H | Phenyl-H (proton between the two bromine atoms) |

| ~ 7.5 - 7.7 | d | 1H | Phenyl-H (proton meta to sulfonyl group) |

| ~ 7.6 - 7.8 | s | 1H | Imidazole-H (C2-H) |

| ~ 7.1 - 7.3 | t | 1H | Imidazole-H (C4-H or C5-H) |

| ~ 7.0 - 7.2 | t | 1H | Imidazole-H (C5-H or C4-H) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 140 - 142 | Phenyl-C (C-SO₂) |

| ~ 138 - 140 | Imidazole-C (C2) |

| ~ 135 - 137 | Phenyl-C (C-Br) |

| ~ 133 - 135 | Phenyl-C |

| ~ 130 - 132 | Phenyl-C |

| ~ 128 - 130 | Imidazole-C (C4/C5) |

| ~ 120 - 122 | Phenyl-C (C-Br) |

| ~ 118 - 120 | Imidazole-C (C5/C4) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3150 | Medium | Aromatic C-H Stretch |

| 1550 - 1600 | Medium | Aromatic C=C Stretch |

| 1350 - 1380 | Strong | Asymmetric SO₂ Stretch |

| 1160 - 1190 | Strong | Symmetric SO₂ Stretch |

| 700 - 800 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

|---|---|

| [M+H]⁺ | Molecular Ion |

| [M+Na]⁺ | Sodium Adduct |

| [M-SO₂]⁺ | Loss of Sulfur Dioxide |

| [C₆H₃Br₂SO₂]⁺ | 2,5-Dibromophenylsulfonyl Cation |

| [C₃H₃N₂]⁺ | Imidazole Cation |

Experimental Protocols

Synthesis of this compound

-

Reaction Setup : To a solution of imidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (10 mL/mmol of imidazole) at 0 °C under a nitrogen atmosphere, add a solution of 2,5-dibromobenzenesulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon-13 NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the IR spectrum from 4000 to 400 cm⁻¹. Collect a sufficient number of scans and obtain a background spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis : Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the mass spectrum in positive ion mode.

Single Crystal X-ray Diffraction

-

Crystallization : Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection : Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical flow for confirming the identity of the synthesized compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of modern spectroscopic techniques. While direct experimental data for this specific molecule may not be widely published, its structure can be confidently determined by following the outlined synthetic and analytical protocols. The predicted spectroscopic data provided in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related compounds. The definitive confirmation of the structure is best achieved through single-crystal X-ray diffraction, which provides unambiguous information about the atomic connectivity and three-dimensional arrangement of the molecule.

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and detailed synthetic pathway for the preparation of 1-(2,5-Dibromophenyl)sulfonylimidazole, a compound of interest for further research and development in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, quantitative data summarization, and visual representations of the synthetic workflow to ensure reproducibility and facilitate further investigation.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, from 2,5-dibromoaniline. The subsequent step is the sulfonylation of imidazole with the freshly prepared 2,5-dibromobenzenesulfonyl chloride to yield the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides via a Sandmeyer-type reaction.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the sulfonyl chloride intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dibromoaniline | 250.93 | 25.1 g | 0.1 |

| Hydrochloric Acid (conc.) | 36.46 | 33 mL | ~0.4 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.3 g | 0.105 |

| Ferric Chloride (FeCl₃) | 162.20 | 16.2 g | 0.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 23.8 g (14.2 mL) | 0.2 |

| Cuprous Chloride (CuCl) | 98.99 | 0.5 g | 0.005 |

| Ethyl Acetate | - | 300 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Saturated Sodium Chloride | - | 100 mL | - |

| Water | - | As needed | - |

Procedure:

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,5-dibromoaniline (25.1 g, 0.1 mol) and concentrated hydrochloric acid (33 mL). Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.3 g, 0.105 mol) in 20 mL of water dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

-

Add a solution of ferric chloride (16.2 g, 0.1 mol) in 30 mL of water, keeping the temperature between 0 and 5 °C.

-

Filter the resulting solid diazonium salt and wash it with a small amount of cold, dilute hydrochloric acid, followed by a small amount of ice-cold methanol. Dry the solid under vacuum.

-

Sulfonylation: In a separate 1 L flask, add thionyl chloride (14.2 mL, 0.2 mol) to 50 mL of water dropwise with cooling. Then, add cuprous chloride (0.5 g, 0.005 mol).

-

Cool the thionyl chloride solution to -5 °C and add the previously prepared diazonium salt in portions, maintaining the temperature between -5 and 0 °C.

-

Allow the reaction to proceed overnight at the same temperature.

-

Work-up and Purification: After the reaction is complete, extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and saturated sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dibromobenzenesulfonyl chloride as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This procedure details the N-sulfonylation of imidazole with the synthesized 2,5-dibromobenzenesulfonyl chloride.

Reaction Scheme:

Caption: Reaction scheme for the N-sulfonylation of imidazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dibromobenzenesulfonyl Chloride | 333.91 | 3.34 g | 0.01 |

| Imidazole | 68.08 | 1.36 g | 0.02 |

| Triethylamine | 101.19 | 1.5 mL | 0.011 |

| Acetonitrile | - | 50 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| 1M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Saturated Sodium Chloride | - | 50 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve imidazole (1.36 g, 0.02 mol) in 50 mL of acetonitrile.

-

Add triethylamine (1.5 mL, 0.011 mol) to the solution and stir for 10 minutes at room temperature.

-

Sulfonylation: Add a solution of 2,5-dibromobenzenesulfonyl chloride (3.34 g, 0.01 mol) in 20 mL of acetonitrile dropwise to the imidazole solution over 15 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1M hydrochloric acid (2 x 25 mL) to remove excess imidazole and triethylamine.

-

Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.

Expected Yield: 70-80%

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2,5-Dibromobenzenesulfonyl Chloride | C₆H₃Br₂ClO₂S | 333.91 | Off-white to pale yellow solid | 68-72 |

| This compound | C₉H₆Br₂N₂O₂S | 366.03 | White to off-white solid | 145-150 |

Experimental Workflow Visualization

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2,5-Dibromophenyl)sulfonylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a compound of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a sulfonylimidazole group suggests potential applications as a bioactive molecule, while the dibromophenyl moiety offers sites for further functionalization. This document outlines the expected spectroscopic characteristics and a plausible synthetic route for this compound, based on established chemical principles and data from similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from spectral data of analogous sulfonyl-substituted and imidazole-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.4 | d | ~2.5 | H on Phenyl Ring |

| ~7.8 - 8.0 | dd | ~8.5, 2.5 | H on Phenyl Ring |

| ~7.6 - 7.8 | d | ~8.5 | H on Phenyl Ring |

| ~7.9 - 8.1 | s | - | H on Imidazole Ring |

| ~7.2 - 7.4 | s | - | H on Imidazole Ring |

| ~7.0 - 7.2 | s | - | H on Imidazole Ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | C on Imidazole Ring |

| ~136 - 138 | C-S on Phenyl Ring |

| ~134 - 136 | C-Br on Phenyl Ring |

| ~132 - 134 | CH on Phenyl Ring |

| ~130 - 132 | CH on Phenyl Ring |

| ~128 - 130 | C-Br on Phenyl Ring |

| ~120 - 122 | CH on Imidazole Ring |

| ~118 - 120 | CH on Imidazole Ring |

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~378, 380, 382 | [M]+• Isotopic pattern for two bromine atoms |

| ~299, 301 | [M - SO₂]+• Fragment |

| ~220 | [M - SO₂ - Br]+ Fragment |

| ~141 | [Dibromophenyl]+ Fragment |

| ~67 | [Imidazole]+ Fragment |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3150 | C-H stretch (aromatic) |

| ~1550 - 1600 | C=C stretch (aromatic) |

| ~1450 - 1500 | C=N stretch (imidazole) |

| ~1350 - 1380 | Asymmetric SO₂ stretch |

| ~1160 - 1180 | Symmetric SO₂ stretch |

| ~700 - 800 | C-Br stretch |

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole in the presence of a base.

Materials:

-

Imidazole

-

2,5-Dibromobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

In a separate beaker, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Characterization

The purified product would then be characterized by the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Analytical workflow for the spectroscopic characterization of the final product.

In-depth Technical Guide: 1-(2,5-Dibromophenyl)sulfonylimidazole Mechanism of Action

Notice: Extensive research has revealed no publicly available scientific literature, chemical database entries, or experimental data specifically pertaining to the compound "1-(2,5-Dibromophenyl)sulfonylimidazole." Therefore, a detailed technical guide on its specific mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided.

The following information is based on the biological activities of structurally related compounds containing a substituted phenylsulfonyl moiety and an imidazole or other azole ring. This is intended to provide a potential, albeit speculative, framework for understanding how "this compound" might function, and should be interpreted with caution. The biological activities of these related compounds do not guarantee a similar mechanism for the specific compound .

Potential Biological Activities of Structurally Related Phenylsulfonyl-Azole Compounds

Research on various substituted phenylsulfonyl derivatives linked to heterocyclic rings like pyrazole, benzoxazole, and piperazine has revealed a range of biological effects. These findings suggest that compounds with a similar structural backbone could be of interest in several therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial and antifungal potential of this class of compounds. For instance, novel series of pyrazole derivatives with a substituted phenylsulfonyl group have demonstrated notable fungicidal activity against various plant pathogens such as Alternaria solani, Phytophthora capsici, and Corynespora cassiicola.[1][2] Similarly, certain benzoxazole derivatives containing a sulfonyl group have been synthesized and shown to possess a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3]

The proposed mechanism for such activity often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The sulfonyl group, in combination with the azole ring, can interact with active sites of enzymes crucial for microbial survival.

Antiproliferative Activity

Several studies have highlighted the potential of substituted phenylsulfonyl compounds as anticancer agents. For example, novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have exhibited significant growth inhibitory activity against various human cancer cell lines, including cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and pancreatic carcinoma (PANC-1).[4]

The mechanism of antiproliferative action for these compounds is likely diverse and may involve the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The specific substitutions on the phenyl ring and the nature of the heterocyclic component play a crucial role in determining the potency and selectivity of these compounds.

Anti-inflammatory Activity

Some substituted thiazoline-quinoline derivatives, which also fall under the broad category of heterocyclic compounds with potential for sulfonyl substitution, have been shown to possess good to excellent anti-inflammatory effects.[5] While not a direct structural analog, this suggests that the broader class of compounds could modulate inflammatory pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that "this compound" might modulate could be related to cell proliferation or microbial survival. The diagram below illustrates a generalized pathway that is often a target for antiproliferative or antifungal agents.

Caption: Hypothetical inhibition of a cell signaling pathway by this compound.

Conclusion

While there is no direct evidence on the mechanism of action of "this compound," the study of structurally similar compounds provides a foundation for potential research directions. The phenylsulfonyl-azole scaffold is a recurring motif in compounds with demonstrated antimicrobial, antifungal, and antiproliferative activities. Future research would be necessary to synthesize "this compound" and subject it to a battery of in vitro and in vivo assays to elucidate its true biological function and mechanism of action. Until such studies are conducted, any discussion on its mechanism remains speculative.

References

- 1. Item - The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 1-(2,5-Dibromophenyl)sulfonylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound 1-(2,5-Dibromophenyl)sulfonylimidazole, identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5). This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action within its primary signaling pathway.

Core Compound Profile

Compound Name: this compound (also referred to as compound 13b in key literature)[1][2]

Therapeutic Potential: Anticancer agent[1][2]

Mechanism of Action: Inhibition of ALK5, a transforming growth factor-beta (TGF-β) type I receptor, leading to the disruption of the TGF-β/Smad signaling pathway.[1][2]

Quantitative Biological Data

The following table summarizes the key quantitative metrics for the biological activity of this compound.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 0.130 µM | ALK5 Kinase Assay | The half-maximal inhibitory concentration against the target kinase, ALK5. This value is comparable to the positive control, LY-2157299. | [1][2] |

| Cytotoxicity | No toxicity observed up to 50 µM | A549 (human lung carcinoma) | Demonstrates a favorable safety profile in cancer cells at concentrations well above its effective inhibitory concentration. | [1][2] |

| Cellular Activity | Effective Inhibition | A549 (human lung carcinoma) | Successfully inhibits TGF-β1-induced Smad-signaling and cell motility, key processes in cancer progression and metastasis. | [1][2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by targeting the TGF-β signaling pathway, a critical pathway in tumor progression. Specifically, it inhibits ALK5, the TGF-β type I receptor. This inhibition prevents the phosphorylation and activation of downstream Smad proteins, thereby blocking the translocation of the Smad complex to the nucleus and the subsequent transcription of genes involved in cell motility and proliferation.

Caption: TGF-β/ALK5 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for the key experiments cited. These are based on standard methodologies and the information available in the referenced literature.

ALK5 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Caption: Workflow for an ALK5 Kinase Inhibition Assay.

Cell Motility (Wound Healing) Assay

This protocol describes a common method to assess the effect of a compound on cancer cell migration.

Caption: Workflow for a Cell Motility (Wound Healing) Assay.

Conclusion

This compound is a promising small molecule inhibitor of ALK5 with potent in vitro activity. Its ability to inhibit the TGF-β/Smad signaling pathway at low micromolar concentrations, coupled with a lack of cytotoxicity at significantly higher concentrations, marks it as a strong candidate for further preclinical development as an anticancer therapeutic. The data presented in this guide underscore the compound's potential to inhibit key drivers of cancer cell motility and proliferation.

References

In Vitro Profile of 1-(2,5-Dibromophenyl)sulfonylimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 1-(2,5-Dibromophenyl)sulfonylimidazole, a novel sulfonamide derivative identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5). The data presented herein is based on a study detailing the synthesis and biological evaluation of a series of sulfonamide derivatives containing an imidazole moiety. In this study, this compound is referred to as compound 15a .

Core Findings

This compound (15a ) has demonstrated significant potential as an ALK5 inhibitor. Key in vitro findings indicate that this compound exhibits potent enzymatic inhibition of ALK5, effectively suppresses the downstream TGF-β1/Smad signaling pathway, and inhibits cancer cell motility without inducing cytotoxicity at effective concentrations. These characteristics position this compound as a promising candidate for further investigation in the development of novel anticancer therapeutics.

Quantitative In Vitro Data

The following table summarizes the key quantitative data for this compound (15a ) from the cited study.

| Parameter | Cell Line / System | Value | Positive Control |

| ALK5 Kinase Inhibition (IC50) | Enzymatic Assay | 0.130 µM | LY-2157299 |

| Cytotoxicity (CC50) | A549 Cells | > 50 µM | Not specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro experiments conducted.

Caption: Inhibition of the TGF-β/ALK5/Smad signaling pathway by this compound.

An In-Depth Technical Guide to 1-(2,5-Dibromophenyl)sulfonylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Dibromophenyl)sulfonylimidazole, a compound of interest in medicinal chemistry and drug development. Although a specific CAS number for this molecule is not publicly registered, indicating its potential novelty, this document extrapolates its likely synthesis, physicochemical properties, and potential biological activities based on established knowledge of structurally similar arylsulfonylimidazole and sulfonamide derivatives. This guide offers detailed experimental protocols, data on related compounds for comparative analysis, and visualizations of synthetic and potential biological pathways to support further research and development efforts.

Introduction

Sulfonamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The incorporation of a halogenated phenylsulfonyl moiety onto a heterocyclic scaffold like imidazole can significantly influence the molecule's lipophilicity, electronic properties, and ultimately its biological efficacy. The target molecule, this compound, combines the structural features of a dibrominated phenyl ring, a sulfonamide linker, and an imidazole ring, suggesting a potential for unique pharmacological activities. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Physicochemical Properties (Predicted)

While experimental data for the target compound is not available, its properties can be predicted based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆Br₂N₂O₂S | Based on structural components. |

| Molecular Weight | 381.99 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical for small organic molecules of this class. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | The aromatic rings and bromine atoms contribute to its lipophilicity. |

| Melting Point | Expected to be relatively high | Crystalline solid nature of similar compounds. |

Synthesis

The most probable synthetic route to this compound is via a nucleophilic substitution reaction between 2,5-dibromobenzenesulfonyl chloride and imidazole.

Proposed Synthetic Scheme

References

Methodological & Application

Application Notes and Protocols for 1-(2,5-Dibromophenyl)sulfonylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole, a novel compound with potential therapeutic applications. Drawing on the known biological activities of structurally similar sulfonylimidazole and dibromophenyl derivatives, this guide outlines protocols for investigating its potential as an antifungal and anticancer agent. The information presented herein is intended to serve as a comprehensive resource for researchers initiating studies on this compound.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Compounds incorporating a sulfonylimidazole moiety have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Furthermore, the incorporation of a dibromophenyl group can enhance the biological activity of a molecule.[5] The novel compound, this compound, combines these key structural features and thus represents a promising candidate for drug discovery and development. These application notes provide a foundational experimental framework for the synthesis and biological evaluation of this compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not yet publicly available. The following table provides a template for researchers to populate with their experimental findings, with predicted values included for guidance. Predicted values are based on the structurally similar compound, 1-(2,5-Dichlorophenyl)sulfonylimidazole.[6]

| Property | Predicted Value/Data Format | Experimental Value | Reference |

| Molecular Formula | C₉H₆Br₂N₂O₂S | ||

| Molecular Weight | 365.99 g/mol | ||

| Appearance | White to off-white solid | ||

| Melting Point | 160-180 °C (range) | ||

| Solubility | Soluble in DMSO, DMF, Acetone | ||

| ¹H NMR (DMSO-d₆) | δ (ppm) | ||

| ¹³C NMR (DMSO-d₆) | δ (ppm) | ||

| Mass Spectrometry (m/z) | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process: the preparation of 2,5-dibromophenylsulfonyl chloride, followed by its reaction with imidazole.

3.1.1. Synthesis Workflow

Caption: Synthetic route for this compound.

3.1.2. Step 1: Preparation of 2,5-Dibromophenylsulfonyl Chloride

This protocol is adapted from standard procedures for the synthesis of aryl sulfonyl chlorides from anilines.[7]

-

Materials:

-

2,5-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO

-

Copper(I) Chloride (CuCl)

-

Ice

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-dibromoaniline in concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and saturate it with sulfur dioxide gas at 0 °C.

-

Slowly add the cold diazonium salt solution to the SO₂-saturated CuCl solution with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours until the evolution of nitrogen gas ceases.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,5-dibromophenylsulfonyl chloride, which can be used in the next step without further purification.

-

3.1.3. Step 2: Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with imidazole.

-

Materials:

-

2,5-Dibromophenylsulfonyl Chloride

-

Imidazole

-

Triethylamine (TEA) or another suitable base

-

Dry Acetonitrile or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve imidazole and triethylamine in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2,5-dibromophenylsulfonyl chloride in dry acetonitrile dropwise to the imidazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Antifungal Activity Assay

Given that many imidazole derivatives exhibit antifungal properties, a standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various fungal strains.[8][9]

-

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Standard antifungal drug (e.g., Fluconazole, Amphotericin B)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include positive controls (fungi in medium without the compound) and negative controls (medium only). Also, include a standard antifungal drug as a reference.

-

Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

-

3.2.1. Expected Data Presentation

| Fungal Strain | This compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Candida albicans | ||

| Aspergillus fumigatus | ||

| Cryptococcus neoformans |

Anticancer Activity Assay

Sulfonylimidazole derivatives have also shown promise as anticancer agents.[10][11] The antiproliferative activity of the compound can be evaluated using a standard MTT assay against various cancer cell lines.

-

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared from a DMSO stock solution) for 48-72 hours.

-

Include a vehicle control (DMSO) and a positive control (standard anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

3.3.1. Expected Data Presentation

| Cell Line | This compound IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |

| MCF-7 | ||

| A549 | ||

| HCT116 |

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, many sulfonyl-containing compounds and imidazole derivatives are known to target various cellular signaling pathways. For instance, some act as kinase inhibitors. A hypothetical pathway that could be investigated is the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

This compound is a compound of interest for further investigation in the field of drug discovery. The protocols outlined in this document provide a solid foundation for its synthesis and the preliminary evaluation of its potential antifungal and anticancer activities. The provided templates for data presentation and the hypothetical signaling pathway are intended to guide researchers in their experimental design and interpretation of results. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this novel molecule.

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2,5-Dichlorophenyl)sulfonylimidazole | C9H6Cl2N2O2S | CID 403027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

High-Yield Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield, two-step synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole. This compound is of interest to researchers in medicinal chemistry and drug development as a potential intermediate or building block for the synthesis of novel therapeutic agents. The sulfonylimidazole moiety is a key pharmacophore in various biologically active molecules, and the dibromophenyl substitution offers multiple points for further chemical modification and library development.

Application Notes

This compound and its derivatives are valuable scaffolds in drug discovery. The sulfonamide linkage is a stable and well-tolerated functional group present in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants. The imidazole ring is another crucial heterocycle in medicinal chemistry, known for its role in coordinating to metallic centers in enzymes and participating in hydrogen bonding interactions with biological targets.

The presence of two bromine atoms on the phenyl ring provides strategic handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) in drug development campaigns. Potential therapeutic applications for compounds derived from this scaffold could include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial agents.

Synthetic Strategy Overview

The synthesis is performed in a two-step sequence. The first step involves the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, from 2,5-dibromoaniline via a Sandmeyer-type reaction. The second step is the high-yield N-sulfonylation of imidazole with the prepared sulfonyl chloride.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This protocol describes the conversion of 2,5-dibromoaniline to 2,5-dibromobenzenesulfonyl chloride via a diazotization and Sandmeyer reaction sequence.

Materials:

-

2,5-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid (AcOH)

-

Sulfur Dioxide (SO₂) gas or a saturated solution in acetic acid

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water at a 1:1 ratio.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is observed.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(II) chloride (0.1 eq) to this solution and cool it to 5-10 °C.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the acetic acid/SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large beaker containing ice water. A solid precipitate or an oily layer of the sulfonyl chloride should form.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dibromobenzenesulfonyl chloride. The product is often a low-melting solid or a pale yellow oil and can be used in the next step without further purification if the purity is sufficient.

-

Caption: Experimental workflow for the synthesis of 2,5-Dibromobenzenesulfonyl Chloride.

Protocol 2: High-Yield Synthesis of this compound

This protocol details the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole using triethylamine as a base to yield the final product.

Materials:

-

2,5-Dibromobenzenesulfonyl Chloride

-

Imidazole

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add imidazole (1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

-

Sulfonylation:

-

Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the cold imidazole/triethylamine mixture over 20-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and imidazole), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white to off-white solid.

-

Quantitative Data Summary

The following table summarizes typical (hypothetical) results for the two-step synthesis. Yields and purity are representative of an optimized process.

| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by HPLC) |

| 1 | 2,5-Dibromoaniline | 2,5-Dibromobenzenesulfonyl Chloride | 1 : 1.1 (NaNO₂) | AcOH/H₂O | 0-15 | 4 | 75-85 | >95% (crude) |

| 2 | 2,5-Dibromobenzenesulfonyl Chloride | This compound | 1 : 1.2 (Imidazole) : 1.5 (Et₃N) | CH₂Cl₂ | 0 to RT | 5 | 88-96 | >99% (after purification) |

Note: Yields are calculated based on the limiting reactant for each step. Purity is determined by High-Performance Liquid Chromatography (HPLC).

Application Notes and Protocols: 1-(2,5-Dibromophenyl)sulfonylimidazole as a Putative Antimicrobial Agent

Disclaimer: As of the latest literature search, specific studies on the antimicrobial properties of 1-(2,5-Dibromophenyl)sulfonylimidazole are not publicly available. The following application notes and protocols are based on established methodologies for evaluating novel antimicrobial agents and data from structurally related sulfonamide and imidazole-containing compounds. These guidelines are intended to serve as a comprehensive resource for researchers initiating an investigation into the antimicrobial potential of this specific molecule.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Compounds incorporating a sulfonylimidazole scaffold are of significant interest due to the diverse biological activities associated with both sulfonamide and imidazole moieties.[1] Sulfonamides have a long history as antibacterial drugs, while the imidazole ring is a core component of many antifungal and antibacterial agents.[1][2][3][4] The compound this compound combines these pharmacophores, suggesting a potential for antimicrobial efficacy.

These notes provide a framework for the systematic evaluation of this compound as a novel antimicrobial agent, covering essential in vitro assays and data presentation.

Potential Mechanism of Action (Hypothetical)

The mechanism of action for this compound has not been elucidated. However, based on related structures, several hypotheses can be proposed:

-

Disruption of Cell Membrane Integrity: Similar to some ionic liquids with imidazole cores, the compound may interact with and disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[5] The lipophilic nature of the dibromophenyl group could facilitate insertion into the phospholipid bilayer.[5]

-

Inhibition of Metabolic Pathways: Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While this is a classic mechanism, novel sulfonamides may target other essential metabolic enzymes.

-

Oxidative Stress Induction: Some antimicrobial agents exert their effect by generating reactive oxygen species (ROS) within the bacterial cell, leading to damage of DNA, proteins, and lipids.[5]

A proposed logical workflow for investigating the antimicrobial properties of this compound is outlined below.

Caption: Workflow for Antimicrobial Drug Discovery.

Quantitative Data on Related Compounds

While no data exists for this compound, the following tables summarize the antimicrobial activity of other imidazole-based and sulfonamide compounds against various microbial strains. This data can serve as a benchmark for future studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Imidazole and Sulfonamide Derivatives

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Imidazole & Benzimidazole Sulfonamides | Gram-positive & Gram-negative bacteria | Promising Activity (Specific values not detailed) | [1] |

| Sulfonamide-based[1][6][7]-triazoles | E. coli, S. typhi, S. mutans | Evaluated via MTT assay | [8] |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | 4.9 - 160 µM | [2] |

| Imidazolium Salts | E. coli, B. subtilis | Varied based on structure | [3] |

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions.

Table 2: Cytotoxicity Data (IC50) of Related Imidazole Compounds

| Compound Class | Cell Line | IC50 Range (µM) | Reference |

| Lepidilines (Imidazolium Alkaloids) | HL-60, MCF-7 | Varied, with some showing high potency | [7][9] |

| Imidazo[2,1-c][1][6][8]triazol-3(5H)-imines | SISO, RT-112 | 2.38 - 3.77 | [10] |

| Pyrazolone Derivatives | MCF-7 | Active below 27 µg/mL | [11] |

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the antimicrobial properties of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][12][13]

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[4]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum:

-

From a fresh culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

The final volume in each well should be 100 µL.

-

-

Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.[13]

-

Controls:

-

Positive Control: Wells containing MHB and inoculum, but no test compound.

-

Negative Control (Sterility): Wells containing MHB only.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[13]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no colony growth on the agar plate.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the viability of mammalian cells.[3][11]

Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

-

Human cell line (e.g., HEK-293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include untreated and solvent-treated cells as controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

A hypothetical signaling pathway illustrating how an antimicrobial agent might induce apoptosis in a bacterial cell is depicted below.

Caption: Hypothetical Apoptotic Pathway.

Conclusion

While direct experimental data for this compound is currently lacking, the protocols and comparative data presented here provide a robust starting point for its evaluation as a potential antimicrobial agent. Researchers are encouraged to follow these standardized methods to ensure the generation of reliable and comparable data. The structural motifs within this compound suggest that it is a promising candidate for further investigation in the search for novel anti-infective therapies.

References

- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 6. ajol.info [ajol.info]

- 7. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial evaluation of novel sulfonamide based [1,2,3]-triazoles | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. idexx.dk [idexx.dk]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Specific Anticancer Research on 1-(2,5-Dibromophenyl)sulfonylimidazole Hinders Protocol Development

Despite a comprehensive search of available scientific literature, no specific anticancer research or applications have been identified for the compound 1-(2,5-Dibromophenyl)sulfonylimidazole. This absence of dedicated studies prevents the creation of detailed Application Notes and Protocols as requested.

While the direct subject of the query, this compound, lacks specific data regarding its anticancer properties, the broader chemical classes to which it belongs—sulfonylimidazoles and compounds containing a dibromophenyl moiety—have been subjects of anticancer research. This report provides a general overview of the findings related to these broader categories to offer context for potential, yet currently unexplored, applications.

General Anticancer Potential of Related Compound Classes:

Sulfonamide Derivatives: The sulfonamide functional group is a key feature in a variety of therapeutic agents and has been incorporated into numerous compounds investigated for their anticancer properties. Research has shown that some sulfonamide derivatives can induce apoptosis (programmed cell death) in cancer cells and interfere with critical cellular processes necessary for tumor growth. For instance, certain novel 1,2,4-triazine sulfonamide derivatives have demonstrated potential in colon cancer models by inducing apoptosis through both intrinsic and extrinsic pathways.[1]

Imidazole-Containing Compounds: The imidazole ring is another important scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities, including anticancer effects. Various imidazole-based compounds have been reported to act as microtubule-destabilizing agents or topoisomerase inhibitors, both of which are established mechanisms for cancer chemotherapy.[2]

Hypothetical Workflow for Investigating a Novel Compound:

Should research on this compound be undertaken in the future, a general workflow for its initial anticancer evaluation would likely follow the logical progression outlined below.

References

Application Notes and Protocols for 1-(2,5-Dibromophenyl)sulfonylimidazole in Medicinal Chemistry

Disclaimer: Extensive literature searches did not yield specific experimental data, established protocols, or detailed signaling pathways for the compound 1-(2,5-Dibromophenyl)sulfonylimidazole. The following application notes and protocols have been compiled based on the analysis of structurally related compounds, such as other substituted phenylsulfonylimidazoles and bromophenyl derivatives. This document is intended to serve as a general guide and a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar molecules. The provided data, protocols, and pathways are illustrative and require experimental validation for the specific compound .

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide range of biological activities.[1] When functionalized with a sulfonyl group, the resulting sulfonylimidazole moiety often exhibits potent and specific interactions with biological targets. The incorporation of a dibromophenyl group can further enhance biological activity through mechanisms such as increased lipophilicity, which can improve cell membrane permeability, and the formation of halogen bonds with target proteins. Bromophenol derivatives, for instance, have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] This document outlines potential applications, hypothetical data, and generalized experimental protocols to guide the investigation of this compound in a medicinal chemistry context.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, this compound could be investigated for the following applications:

-

Anticancer Agents: The phenylsulfonylimidazole scaffold is present in molecules designed as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[4][5] The dysregulation of kinases is a hallmark of many cancers. Furthermore, various bromophenol hybrids have shown promise as anticancer agents by inducing apoptosis through ROS-mediated pathways.[2][3]

-

Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents. Modern derivatives incorporating heterocyclic rings like imidazole continue to be explored for their efficacy against various bacterial and fungal strains.[6][7][8] The lipophilic nature of the dibromophenyl group may enhance activity against microbial cell membranes.

-

Enzyme Inhibitors: Beyond kinases, the sulfonylimidazole framework can be adapted to target other enzymes. For example, related sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase.[6] The specific substitution pattern on the phenyl ring will dictate the potential enzyme targets.

-

Antioxidant Agents: Some bromophenol and nitroimidazole derivatives have been reported to possess antioxidant properties, which could be relevant for conditions associated with oxidative stress.[9][10][11]

Data Presentation: Illustrative Biological Data

The following table presents hypothetical biological data for a compound like this compound, extrapolated from published data on related molecules. These values are for illustrative purposes only and should be experimentally determined.

| Assay Type | Target/Cell Line | Illustrative IC50/MIC (µM) | Reference Compound Class |

| Anticancer Activity | A549 (Lung Carcinoma) | 5 - 25 | Bromophenol Hybrids[2][3] |

| Kinase Inhibition | p38 MAP Kinase | 0.1 - 5 | Pyrimidinylimidazole Inhibitors[4] |

| Antibacterial Activity (MIC) | Staphylococcus aureus | 16 - 64 | Benzimidazole-Sulfonyl Derivatives[6] |

| Antifungal Activity (MIC) | Candida albicans | 8 - 32 | Substituted Imidazole Derivatives[8][12] |

| Enzyme Inhibition | Carbonic Anhydrase IX | 1 - 10 | Benzimidazole-Sulfonyl Hybrids[6] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound. These should be optimized based on specific laboratory conditions and target requirements.

Protocol 1: General Synthesis of this compound

This protocol is based on the common methods for the synthesis of N-sulfonylimidazole derivatives.

Materials:

-

2,5-Dibromobenzenesulfonyl chloride

-

Imidazole

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve imidazole (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

-

In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-